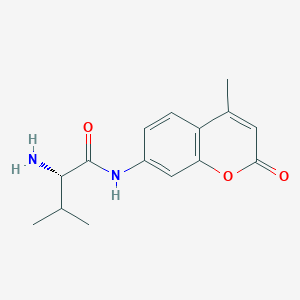

L-Valine 7-amido-4-methylcoumarin

Description

Foundational Role of Fluorogenic Substrates in Enzymatic Analysis

Fluorogenic substrates are indispensable tools in modern biochemical research, enabling the sensitive and specific detection of a wide array of enzymatic activities. nih.gov These specialized molecules are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. iris-biotech.de The enzymatic reaction, typically a cleavage event, liberates a fluorophore, a molecule that emits light upon excitation, resulting in a measurable increase in fluorescence. iris-biotech.deresearchgate.net This "turn-on" fluorescence provides a direct and real-time readout of enzyme activity. researchgate.net

The application of fluorogenic substrates has revolutionized enzymatic analysis by offering a non-invasive and highly sensitive method to monitor enzyme kinetics and localization within complex biological systems, including living cells. iris-biotech.depnas.org Unlike traditional methods that may require cell disruption or radioactive labels, fluorogenic assays allow for the continuous monitoring of enzymatic processes in their native environment. iris-biotech.depnas.org This capability is crucial for understanding the dynamic nature of cellular pathways and for the high-throughput screening of potential enzyme inhibitors or activators in drug discovery. nih.gov

The versatility of fluorogenic substrates is further enhanced by the ability to create substrate arrays. These arrays contain a variety of structurally related substrates, allowing for the simultaneous measurement of an enzyme's activity against multiple potential targets. nih.gov This approach provides a detailed "fingerprint" of an enzyme's substrate specificity and has been successfully applied to a diverse range of enzymes, including proteases, lipases, and dehydrogenases. nih.gov The development of these substrates, many of which are commercially available or can be synthesized with relative ease, has significantly advanced our ability to probe and understand enzymatic function in both health and disease. nih.gov

Elucidation of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Fluorescent Reporter Moiety

At the heart of many fluorogenic substrates is the fluorescent reporter moiety, and 7-Amino-4-methylcoumarin (AMC) has emerged as a particularly valuable and widely used fluorophore in this context. iris-biotech.debertin-bioreagent.com AMC itself is a blue-emitting fluorophore. fluorofinder.com When conjugated to a peptide or another molecule via its amino group to form an amide bond, its fluorescence is effectively quenched. bertin-bioreagent.comcaymanchem.com

The key to AMC's utility as a reporter lies in the dramatic change in its fluorescent properties upon enzymatic cleavage. When a protease, for example, cleaves the amide bond linking the peptide substrate to AMC, the free AMC molecule is released. iris-biotech.decaymanchem.com This liberation results in a significant increase in fluorescence intensity, which can be up to 700-fold greater than that of the conjugated, quenched state. iris-biotech.de This substantial signal enhancement provides a high signal-to-noise ratio, enabling the sensitive detection of even low levels of enzymatic activity. iris-biotech.de

Furthermore, the cleavage of the substrate and release of AMC is accompanied by a noticeable shift in the optimal excitation and emission wavelengths. The conjugated AMC-peptide substrate typically has shorter excitation and emission wavelengths (around 330/390 nm), while the free AMC fluoresces at longer wavelengths (excitation/emission maxima around 345/445 nm). iris-biotech.decaymanchem.com This spectral shift further minimizes interference from the uncleaved substrate, enhancing the accuracy of the assay. iris-biotech.de The photostability and high fluorescence yield of AMC also contribute to its effectiveness as a reliable fluorescent reporter in a variety of biochemical assays. iris-biotech.de

Table 1: Spectral Properties of AMC

| State | Excitation Maximum | Emission Maximum |

|---|---|---|

| Conjugated to Peptide | ~330 nm | ~390 nm |

| Free AMC | ~345 nm | ~445 nm |

Historical Trajectory and Mechanistic Advancements of AMC-based Enzyme Probes

The development of 7-amino-4-methylcoumarin (AMC)-based probes represents a significant advancement in the field of enzyme activity detection. Early fluorogenic substrates often utilized umbelliferone, but these required a high pH for optimal fluorescence, which is not always compatible with physiological conditions. nih.gov The introduction of AMC-based substrates provided a major advantage as they can be effectively monitored at a pH closer to physiological levels, around pH 8. nih.govthermofisher.com

A key innovation in the design of AMC probes was the use of an amide linkage to attach the peptide substrate. nih.gov This amide bond is more stable against spontaneous hydrolysis compared to the ester linkages used in earlier probes, resulting in lower background signals and improved assay sensitivity. nih.gov The amide linkage also offers a more biologically relevant connection for creating peptide substrates, which has been instrumental in developing probes with high specificity for various proteases. nih.gov In 1977, Zimmerman and colleagues reported the synthesis of sensitive fluorogenic substrates for trypsin, chymotrypsin (B1334515), and elastase by creating amides of acyl amino acids or peptides with AMC. acs.org

Mechanistically, the principle behind AMC-based probes is straightforward yet powerful. The enzyme of interest recognizes and cleaves the peptide sequence, releasing the AMC molecule from its quenched state. researchgate.net This enzymatic release leads to a "turn-on" fluorescence signal, where the rate of fluorescence increase is directly proportional to the enzyme's activity. researchgate.net This direct relationship allows for the quantitative determination of enzyme concentration and activity. researchgate.net

Further advancements have focused on enhancing the sensitivity and applicability of these probes. For instance, the development of activity-based probes (ABPs) that form a covalent bond with the active site of the target enzyme has provided tools for more direct and irreversible labeling. frontiersin.org Additionally, the integration of AMC and other coumarin (B35378) derivatives into more complex probe designs, such as those utilizing fluorescence resonance energy transfer (FRET), has expanded the repertoire of available tools for studying enzymatic function in intricate biological environments. iris-biotech.denih.gov These ongoing developments continue to refine the precision and utility of AMC-based probes in biochemical research.

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Basis of L Valine 7 Amido 4 Methylcoumarin Fluorogenic Activity

Enzymatic Hydrolysis of the Peptide Amide Bond in Val-AMC

The core of Val-AMC's utility lies in the enzymatic hydrolysis of the amide bond that connects the L-valine amino acid to the 7-amino-4-methylcoumarin (B1665955) (AMC) group. d-nb.info This bond is a type of peptide bond, and its cleavage is catalyzed by proteases that exhibit specificity for a valine residue at the cleavage site. ucsb.edu In its uncleaved form, Val-AMC is essentially non-fluorescent.

The enzymatic reaction is a hydrolysis, meaning a water molecule is utilized to break the amide bond. This process yields two products: L-valine and the fluorescent molecule 7-amino-4-methylcoumarin (AMC). d-nb.info The rate at which this cleavage occurs is directly proportional to the concentration and activity of the specific protease present. This relationship allows researchers to measure the rate of fluorescence increase to quantify the enzyme's activity. Several types of proteases, including certain serine proteases like elastase and some cysteine proteases, are known to cleave substrates at valine residues. glpbio.comthermofisher.com The specificity of the enzyme for the valine residue ensures that the fluorescence signal is directly linked to the activity of the protease of interest.

Generation and Spectroscopic Properties of Free 7-Amino-4-methylcoumarin

The cleavage of the amide bond in Val-AMC by a protease results in the release of free 7-amino-4-methylcoumarin (AMC). caymanchem.com It is this liberated AMC molecule that is responsible for the generation of a fluorescent signal. biomol.com The spectroscopic properties of AMC are well-characterized and are crucial for its application in fluorescence-based assays.

Free AMC is a blue-fluorescent dye with typical excitation and emission maxima around 341-351 nm and 430-445 nm, respectively. biomol.commedchemexpress.comaatbio.comfluorofinder.comfluorofinder.comacs.org The fluorescence of AMC is known to be sensitive to its environment, particularly the pH of the solution. researchgate.netnih.gov The 7-amino group is critical for its fluorescence, and its protonation state influences the fluorescence intensity. Generally, assays are conducted at a neutral or slightly alkaline pH to ensure the amino group is in its more fluorescent, unprotonated state. researchgate.net The high fluorescence quantum yield of AMC contributes to the high sensitivity of assays that utilize AMC-based substrates. scispace.com

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value |

|---|---|

| Excitation Maximum | 341-351 nm biomol.commedchemexpress.comaatbio.comfluorofinder.comfluorofinder.comacs.org |

| Emission Maximum | 430-445 nm biomol.commedchemexpress.comaatbio.comfluorofinder.comfluorofinder.com |

| Appearance | Light yellow to brown to dark green powder chemimpex.com |

| Molecular Formula | C₁₀H₉NO₂ glpbio.combiomol.comchemimpex.com |

| Molecular Weight | ~175.19 g/mol glpbio.combiomol.comfluorofinder.comchemimpex.com |

Molecular Principles Governing Fluorescence Intensity Enhancement and Spectral Shift upon Cleavage

The significant increase in fluorescence upon the cleavage of Val-AMC is rooted in the principles of molecular electronics and a phenomenon known as photoinduced electron transfer (PeT). nih.govchinesechemsoc.orgmdpi.comrsc.orgrsc.org In the intact Val-AMC molecule, the amide bond linking the valine to the AMC moiety effectively "quenches" the fluorescence of the coumarin (B35378) core. biomol.com This quenching occurs because the amide group alters the electronic properties of the coumarin, providing a non-radiative pathway for the decay of the excited state.

When the enzyme hydrolyzes the amide bond, the free 7-amino group is restored on the coumarin ring. This amino group is a strong electron-donating group, which dramatically changes the electronic structure of the molecule. This change inhibits the quenching pathway and allows the molecule to de-excite by emitting a photon of light, resulting in a strong fluorescent signal. researchgate.net This "turn-on" of fluorescence is the key to the high sensitivity of this detection method. The cleavage not only enhances the fluorescence intensity but can also cause a slight shift in the emission spectrum, further distinguishing the product from the substrate.

Comprehensive Applications in Enzymology and Protease Research

Quantitative Assessment of Proteolytic Enzyme Activity Using Val-AMC

L-Valine 7-amido-4-methylcoumarin (Val-AMC) is a fluorogenic substrate instrumental in the quantitative assessment of proteolytic enzyme activity. Proteolytic enzymes, or proteases, are a class of enzymes that catalyze the cleavage of peptide bonds in proteins. mdpi.com The utility of Val-AMC in enzymology stems from its specific chemical structure, which consists of an L-valine amino acid linked via an amide bond to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the Val-AMC molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond by a specific protease, the AMC moiety is released. echelon-inc.comechelon-inc.com Free AMC is highly fluorescent, exhibiting excitation and emission maxima typically in the range of 360–380 nm and 440–460 nm, respectively. echelon-inc.comechelon-inc.comnih.gov This liberation of a fluorescent product allows for the continuous and sensitive monitoring of enzyme activity in real-time using a spectrofluorometer. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, providing a quantitative measure of the enzyme's catalytic activity. This method is widely employed for determining key kinetic parameters of enzymes, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme efficiency and substrate specificity. nih.gov

Analysis of Aminopeptidase (B13392206) Activity and Specificity

Aminopeptidases are a subclass of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. mdpi.com Val-AMC is a valuable tool for analyzing the activity and specificity of various aminopeptidases. Since the substrate features a single amino acid (valine) linked to the AMC fluorophore, it is particularly suited for enzymes that recognize and cleave N-terminal residues. By measuring the rate of AMC release, researchers can quantify the activity of an aminopeptidase in a given sample. Furthermore, by comparing the hydrolysis rates of a panel of different amino acid-AMC conjugates (e.g., Leu-AMC, Ala-AMC, Phe-AMC), the substrate specificity profile of a particular aminopeptidase can be determined.

Leucine (B10760876) aminopeptidases (LAPs) are enzymes found across all domains of life that play crucial roles in protein turnover and peptide metabolism. They belong to the M17 family of metallopeptidases. The activity of these enzymes can be effectively assayed using amino acid-AMC substrates. For instance, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a commonly used fluorogenic substrate for LAPs. fishersci.com Research on M17 enzymes from the malaria parasite Plasmodium falciparum (PfA-M1 and PfA-M17) has utilized such substrates to determine their aminopeptidase activity, which is essential for the parasite's life cycle. aatbio.com The kinetic analysis using these substrates helps in characterizing the enzymatic properties and in screening for potential inhibitors that could serve as antimalarial drugs.

Cystine aminopeptidase, also known as oxytocinase or placental leucine aminopeptidase, is an enzyme of significant interest, particularly due to its increased levels during pregnancy. This enzyme is capable of hydrolyzing various peptide hormones. The characterization of this and other hydrolases often involves separating them from other enzymes with overlapping specificities. For example, studies on human placental tissue have successfully separated activities that hydrolyze L-cystine-di-beta-naphthylamide from those that act on L-leucine-beta-naphthylamide. nih.gov While these studies used naphthylamide-based substrates, the same principles apply to fluorogenic AMC-based assays. Using a specific substrate like Val-AMC or others allows for the sensitive detection and characterization of distinct enzyme activities within complex biological samples, defining properties such as pH optimum, molecular weight, and sensitivity to inhibitors like EDTA. nih.gov

In microbial systems, aminopeptidases play vital roles in nutrition and cell wall metabolism. L-Alanine aminopeptidase activity, in particular, has been used as a biochemical marker for bacterial identification. Assays detecting this enzyme can help differentiate between Gram-negative and Gram-positive bacteria, as the enzyme is commonly found in the former. nih.gov The use of fluorogenic substrates allows for the sensitive quantification of this enzymatic activity in various bacterial strains. Studies investigating L-alanine metabolism in bacteria like Escherichia coli have shown that the uptake of amino acids is linked to bacterial growth activity. nih.gov Assays using substrates like L-Alanine-AMC can provide quantitative data on the enzymatic processing of alanine (B10760859), contributing to a better understanding of bacterial physiology and the development of diagnostic tools for infectious diseases. nih.gov

The vast majority of amino acids in peptides are in the L-isomeric form. However, some peptides containing D-amino acids exist and have unique biological functions. nih.gov These D-amino acid-containing peptides are often resistant to degradation by standard L-amino acid-specific peptidases. nih.gov Characterizing aminopeptidases that can distinguish between or specifically cleave D- and L-phenylalanine is crucial for understanding the metabolism of such peptides. Fluorogenic substrates such as D-Phe-AMC and L-Phe-AMC can be synthesized and used in parallel assays to directly compare the stereospecificity of an enzyme. An enzyme that hydrolyzes L-Phe-AMC but not D-Phe-AMC would be characterized as an L-specific aminopeptidase. This approach is fundamental in discovering and characterizing the enzymes involved in the unique metabolic pathways of D-amino acid-containing peptides.

Characterization of Deubiquitinating Enzyme Kinetics

Deubiquitinating enzymes (DUBs) are proteases that cleave the isopeptide bond between ubiquitin and its target proteins, playing a critical role in protein regulation and degradation pathways. nih.gov The kinetic characterization of DUBs is essential for understanding their function and for developing therapeutic inhibitors. A general and effective method for assaying DUB activity utilizes the substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). researchgate.net In this system, the C-terminus of ubiquitin is attached to AMC. DUB-catalyzed hydrolysis releases the fluorescent AMC group, allowing for a continuous kinetic assay. researchgate.netwindows.net

This assay has been used to determine the steady-state kinetic parameters for various DUBs. For example, detailed kinetic studies have been performed on the ubiquitin C-terminal hydrolase UCH-L3 and the ubiquitin-specific processing enzyme isopeptidase T (IPaseT). researchgate.net The results from these studies provide quantitative measures of enzyme efficiency and substrate affinity. Furthermore, the Ub-AMC assay is a powerful tool for assessing the potency of DUB inhibitors. By measuring the rate of Ub-AMC hydrolysis in the presence of varying concentrations of a potential inhibitor, the inhibitory constant (Ki) can be determined, providing a reliable measure of the inhibitor's affinity for the enzyme. nih.govjohnshopkins.edu

Table 1: Steady-State Kinetic Parameters for DUB-Catalyzed Hydrolysis of Ub-AMC

This table presents the kinetic constants for the hydrolysis of the fluorogenic substrate Ubiquitin-AMC by two different deubiquitinating enzymes, UCH-L3 and Isopeptidase T. The data highlights the catalytic efficiency (kcat/Km) of each enzyme.

| Enzyme | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

| UCH-L3 | 0.44 | 0.08 | 5.5 x 106 |

| Isopeptidase T | 0.04 | 1.1 | 3.6 x 104 |

Data adapted from studies on rabbit reticulocyte deubiquitinating enzymes. researchgate.net

Elucidation of Enzyme Substrate Specificity Profiles

Impact of Amino Acid Side Chain Structural Features on Enzyme-Substrate Recognition

The specificity of a protease for its substrate is fundamentally dictated by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme. purdue.edu The residues in the substrate are labeled P4, P3, P2, P1, P1', P2', etc., extending from the N-terminal side of the scissile bond to the C-terminal side. expasy.org The corresponding binding sites on the protease are termed S4, S3, S2, S1, S1', S2', etc. purdue.edu For many proteases, the P1 residue, the amino acid immediately N-terminal to the cleaved bond, is the primary determinant of specificity, as its side chain fits into the S1 pocket of the enzyme. purdue.edu

In the context of L-Valine 7-amido-4-methylcoumarin, the key feature is the valine residue at the P1 position. Valine possesses a moderately sized, hydrophobic, and aliphatic side chain (an isopropyl group). This structural feature makes the compound a suitable substrate for proteases that have a hydrophobic S1 binding pocket appropriately sized to accommodate the branched structure of valine.

Enzymes such as elastase, for example, are known to have a preference for small, aliphatic amino acids like alanine and valine at the P1 position. pnas.org The S1 pocket of elastase is partially occluded by the side chains of valine and threonine residues, making it shallower than the S1 pockets of other serine proteases like chymotrypsin (B1334515) or trypsin. youtube.com This structural constraint creates a binding site that preferentially binds smaller hydrophobic side chains, such as that of valine, while excluding bulkier or charged residues. youtube.com

The interaction is primarily driven by hydrophobic forces, where the nonpolar isopropyl side chain of valine is stabilized within the nonpolar environment of the S1 pocket. The precise geometry and steric compatibility between the valine side chain and the S1 pocket are crucial for proper substrate positioning and subsequent catalysis. Any alteration in the size or shape of the S1 pocket, through mutation of the residues lining it, can significantly change the enzyme's specificity away from or towards valine. nih.govnih.gov Therefore, L-Valine 7-amido-4-methylcoumarin serves as a specific tool for probing the activity of proteases with a predilection for cleaving peptide bonds C-terminal to valine residues. pnas.org

In-depth Enzyme Kinetics and Mechanistic Studies

L-Valine 7-amido-4-methylcoumarin is a fluorogenic substrate, meaning it does not fluoresce until it is enzymatically cleaved. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety. This release can be monitored in real-time using a fluorometer, allowing for sensitive and continuous measurement of enzyme activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis.

Determination of Steady-State Kinetic Parameters (KM, Vmax, kcat)

Steady-state kinetics, described by the Michaelis-Menten equation, is a cornerstone of enzyme characterization. It examines the relationship between the initial reaction rate (v₀) and the substrate concentration [S], once the concentration of the enzyme-substrate complex has reached a steady state. The key parameters derived from these studies are:

KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is often used as an indicator of the enzyme's affinity for the substrate; a lower KM generally suggests a higher affinity.

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is proportional to the total enzyme concentration [E]T.

kcat (Turnover Number): Also known as the catalytic constant, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time (kcat = Vmax / [E]T). It is a measure of the enzyme's catalytic efficiency.

By measuring the initial rates of AMC fluorescence release at various concentrations of L-Valine 7-amido-4-methylcoumarin, researchers can generate a Michaelis-Menten plot (v₀ vs. [S]) or a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to calculate KM and Vmax. Knowing the enzyme concentration allows for the subsequent determination of kcat and the specificity constant kcat/KM.

| Parameter | Value | Unit |

| KM | 50 | µM |

| Vmax | 120 | RFU/sec |

| kcat | 25 | s-1 |

| kcat/KM | 5.0 x 105 | M-1s-1 |

Analysis of Pre-Steady-State Kinetics and Reaction Intermediates

This type of analysis is crucial for elucidating the detailed reaction mechanism and identifying transient reaction intermediates. Techniques like stopped-flow spectrofluorometry are employed for this purpose. In a stopped-flow experiment, small volumes of the enzyme and L-Valine 7-amido-4-methylcoumarin are rapidly mixed, and the fluorescence signal is monitored immediately.

This approach can reveal:

Lag Phases: An initial slow phase before the reaction reaches its steady-state rate. This can suggest the accumulation of an intermediate before the formation of the final product.

Rate Constants of Individual Steps: By fitting the pre-steady-state data to specific kinetic models, it is possible to determine the rate constants for substrate binding, the chemical cleavage step, and product dissociation.

For L-Valine 7-amido-4-methylcoumarin, pre-steady-state analysis could, for instance, distinguish the rate of the acylation step (formation of an acyl-enzyme intermediate) from the deacylation step (hydrolysis of the intermediate and release of AMC), providing a more complete picture of the catalytic mechanism.

Investigation of Viscosity Dependence and Diffusion-Limited Catalysis

The rate of an enzymatic reaction can be influenced by the viscosity of the solvent. By adding viscogens (e.g., glycerol, sucrose) to the reaction mixture, researchers can study the effect of viscosity on the kinetic parameters. This analysis helps to determine whether the rate of the reaction is limited by diffusion-controlled steps.

If the catalytic rate (kcat) decreases as the viscosity of the solvent increases, it suggests that a physical, diffusion-controlled step, such as substrate binding to the active site or product release from it, is at least partially rate-limiting. Conversely, if kcat is insensitive to changes in viscosity, it implies that the chemical transformation step is the slowest part of the catalytic cycle.

For a highly efficient enzyme with a large kcat/KM value approaching the diffusion limit (around 10⁸ to 10⁹ M⁻¹s⁻¹), the rate of catalysis is limited by how fast the substrate can diffuse to the enzyme's active site. Studying the viscosity dependence of an enzyme's activity on L-Valine 7-amido-4-methylcoumarin can thus provide insights into whether the enzyme has achieved this state of "catalytic perfection."

Methodological Innovations in Assay Development and Optimization

The use of fluorogenic substrates like L-Valine 7-amido-4-methylcoumarin has been central to the development of sensitive and robust enzyme assays. The properties of the AMC fluorophore—high quantum yield and a significant shift in fluorescence upon cleavage—make it an ideal reporter group.

Adaptation for High-Throughput Screening Formats

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their ability to inhibit or modulate the activity of a target enzyme. The assay based on L-Valine 7-amido-4-methylcoumarin is exceptionally well-suited for adaptation to HTS formats for several reasons:

Homogeneous "Mix-and-Read" Format: The assay is homogeneous, meaning it does not require separation of products from the substrate. All components (enzyme, substrate, inhibitor) are mixed in the wells of a microtiter plate, and the fluorescence is read directly. This simplicity is critical for automation and speed.

High Sensitivity: The intense fluorescence of the liberated AMC allows for the use of very low concentrations of both enzyme and substrate. This reduces reagent costs and is crucial for detecting even weak inhibitors.

Miniaturization: The assay can be readily miniaturized from standard 96-well plates to 384-well or even 1536-well formats. This further reduces reagent consumption and increases the number of compounds that can be screened in a single run.

Continuous Monitoring: The kinetic "read-out" allows for the continuous monitoring of the reaction. This provides more detailed information than single-point endpoint assays and can help to identify and filter out false-positive hits, such as compounds that interfere with the fluorescence signal.

The adaptation process involves optimizing concentrations of the enzyme and L-Valine 7-amido-4-methylcoumarin to ensure the reaction proceeds linearly over the desired timeframe and is sensitive to inhibition. The final assay conditions are validated using statistical measures like the Z'-factor to ensure the assay is robust and can reliably distinguish between active and inactive compounds in a large-scale screen.

Considerations for Buffer Composition, pH, and Temperature Control in Fluorometric Assays

The reliability and accuracy of fluorometric assays using L-Valine 7-amido-4-methylcoumarin are critically dependent on the careful control of experimental conditions. The rate of enzymatic hydrolysis and the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) are sensitive to the biochemical environment. thermofisher.com Therefore, buffer composition, pH, and temperature must be meticulously optimized and maintained to ensure reproducible and meaningful results.

Buffer Composition: The choice of buffer can influence enzyme activity through ionic strength and specific ion effects. It is essential to select a buffer system that not only maintains the desired pH but also does not interfere with the enzyme's stability or activity, nor quench the fluorescence of the AMC product. Common buffers used in protease assays include Tris-HCl, HEPES, and phosphate (B84403) buffers. The optimal buffer system and its concentration should be determined empirically for each specific enzyme-substrate pair.

pH Control: Enzymatic reaction rates are highly pH-dependent, with each enzyme exhibiting a characteristic pH optimum at which it displays maximum activity. The fluorescence of the AMC fluorophore is also pH-sensitive. Consequently, maintaining a stable pH is paramount. Assays should be conducted at the optimal pH for the specific protease under investigation to ensure maximal substrate turnover and signal generation. Deviations from the optimal pH can lead to a significant underestimation of enzyme activity.

Temperature Control: Temperature exerts a profound influence on the rate of enzymatic reactions. As with pH, each enzyme has an optimal temperature for activity. Within a certain range, an increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a loss of activity. nih.gov Furthermore, the fluorescence quantum yield of AMC can be temperature-dependent. nih.gov Therefore, a constant and precisely controlled temperature must be maintained throughout the assay. Incubation temperatures for assays using 7-amido-4-methylcoumarin derivatives can range from 20°C to 70°C, depending on the specific enzyme's thermal stability and optimum. google.com

| Parameter | Consideration | Typical Range/Optimum | Rationale |

|---|---|---|---|

| Buffer System | Inertness, Ionic Strength, Buffering Capacity | Tris-HCl, HEPES, Phosphate Buffers | Maintains stable pH without inhibiting the enzyme or quenching fluorescence. |

| pH | Enzyme Activity Optimum, Fluorophore Stability | Enzyme-specific (typically pH 7.0-8.5 for many proteases) | Maximizes reaction velocity and ensures consistent fluorescence signal. |

| Temperature | Enzyme Activity Rate, Enzyme Stability, Fluorophore Quantum Yield | Enzyme-specific (e.g., 25°C, 37°C) | Ensures maximal and reproducible enzyme activity while preventing denaturation. nih.gov |

Integration into Advanced Microfluidic and Droplet-Based Systems for Enzyme Studies

The integration of fluorogenic substrates like L-Valine 7-amido-4-methylcoumarin into microfluidic and droplet-based platforms represents a significant advancement in enzymology and high-throughput screening. biochips.or.kr These miniaturized systems offer numerous advantages over conventional plate-based assays, including drastically reduced consumption of samples and reagents, faster analysis times, and the ability to perform thousands of parallel experiments. biochips.or.krnih.govmdpi.com

Droplet-based microfluidics involves encapsulating aqueous samples—containing the enzyme and substrate—into picoliter- to nanoliter-sized droplets surrounded by an immiscible oil. mdpi.comresearchgate.net Each droplet acts as an independent, miniaturized reactor, enabling the high-throughput analysis of enzymatic reactions at the single-cell or single-molecule level. This technology is particularly powerful for applications in drug discovery and directed evolution, where vast libraries of compounds or enzyme variants need to be screened. nih.gov

However, the application of traditional fluorogenic substrates in these systems is not without challenges. A primary issue with substrates based on 7-amino-4-methylcoumarin (AMC) is the hydrophobicity of the fluorescent product. researchgate.net This property can cause the liberated AMC to leak from the aqueous droplets into the surrounding oil phase, leading to signal diffusion and cross-contamination between droplets. researchgate.net This leakage compromises the integrity of the assay by preventing the accurate correlation of the fluorescent signal with the enzymatic activity within a specific droplet.

To overcome this limitation, researchers have focused on developing new generations of fluorogenic substrates. These include derivatives of coumarin (B35378) that are modified to be more water-soluble, ensuring that both the substrate and the fluorescent product remain confined within the aqueous droplet. researchgate.net For instance, the synthesis of substrates based on 7-aminocoumarin-4-methanesulfonic acid (ACMS), a highly water-soluble dye, has shown promise in preventing leakage and enabling robust, high-sensitivity assays in droplet-based microfluidic formats. researchgate.net Such advancements are crucial for harnessing the full potential of microfluidic platforms for quantitative enzyme analysis.

| Feature | Conventional Microplate Assays | Droplet-Based Microfluidic Assays |

|---|---|---|

| Throughput | Low to High (e.g., 96-1536 wells) | Very High (thousands of reactions per second) |

| Sample/Reagent Volume | Microliters (µL) | Picoliters (pL) to Nanoliters (nL) mdpi.com |

| Analysis Time | Minutes to hours | Seconds to minutes nih.gov |

| Compartmentalization | Physical wells | Discrete droplets in an oil phase researchgate.net |

| Key Challenge with AMC Substrates | Not applicable | Leakage of fluorescent product (AMC) into the oil phase researchgate.net |

Structural Biology and Molecular Interaction Studies of L Valine 7 Amido 4 Methylcoumarin

Conformational Influences of the Valine Moiety on Substrate-Enzyme Binding

The binding of a substrate to an enzyme's active site is a highly specific process governed by the three-dimensional structures of both molecules. The "induced fit" model of enzyme-substrate interaction posits that the binding of a substrate can induce conformational changes in the enzyme to achieve optimal orientation for catalysis. Conversely, the "conformational selection" model suggests that an enzyme exists in a range of conformations, and the substrate selectively binds to the one that is most favorable. Both models highlight the critical role of the substrate's conformation in the binding event. researchgate.net

Analysis of Steric Hindrance Effects Induced by the Valine Side Chain

The size and shape of the amino acid side chain in substrates like Val-AMC can introduce steric hindrance, which significantly impacts enzyme recognition and activity. scbt.comnii.ac.jp Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. The branched isopropyl side chain of valine is a key determinant of these steric effects.

Research has shown that for some proteases, substrates with bulky or branched side chains can lead to reduced recognition and activity due to steric clashes within the enzyme's active site. nii.ac.jp For example, studies comparing substrates with different amino acid residues have revealed that steric hindrance from a branched side chain can negatively affect the interaction between the substrate and the enzyme. nii.ac.jp In the case of certain aminopeptidases, there is an observed difficulty in efficiently processing common amino acids with bulky side chains like valine, isoleucine, and threonine. nih.gov This suggests that the steric bulk of the valine side chain in Val-AMC can present a challenge for the catalytic machinery of some enzymes, influencing the rate of substrate turnover. The synthesis of related compounds has also highlighted that sterically hindered amino acids like valine can require different reaction conditions, underscoring the impact of their structure. beilstein-journals.org

Investigation of π-π Stacking Interactions in Complexation and Reaction Environments

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In the context of Val-AMC, the coumarin (B35378) ring system provides a platform for such interactions. These interactions can play a role in the stability of the substrate-enzyme complex and can influence reaction kinetics. scbt.com The planar structure of the 7-amido-4-methylcoumarin moiety allows it to engage in π-π stacking with aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, that may be present in the enzyme's active site or binding pocket.

Solvent Polarity Effects on the Photophysical Properties of Val-AMC and AMC

The fluorescence of the coumarin moiety is central to the use of Val-AMC as a fluorogenic substrate. The photophysical properties, including absorption and fluorescence emission, of coumarin derivatives are known to be sensitive to the polarity of their environment. scbt.comrsc.orgrsc.org This sensitivity arises from changes in the electronic distribution of the molecule in its ground and excited states.

Generally, for many coumarin derivatives, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. rsc.orgmdpi.com This phenomenon, known as solvatochromism, is attributed to the stabilization of the more polar excited state by the polar solvent molecules. eurjchem.com The interaction between the dipole moment of the fluorophore and the surrounding solvent molecules influences the energy gap between the ground and excited states. rsc.orgeurjchem.com

Upon enzymatic cleavage of Val-AMC, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The change in the chemical environment and the removal of the valine moiety result in a significant change in the fluorescence properties, with the liberated AMC exhibiting strong fluorescence at a different wavelength compared to the intact substrate. abcam.comsigmaaldrich.com The table below summarizes the typical effects of solvent polarity on the photophysical properties of coumarin derivatives, which are analogous to the behavior of Val-AMC and AMC.

| Property | Effect of Increasing Solvent Polarity | Rationale |

| Absorption Maximum (λabs) | Bathochromic Shift (Red Shift) | Stabilization of the excited state relative to the ground state. rsc.org |

| Fluorescence Emission Maximum (λem) | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state in a polar environment. rsc.orgmdpi.com |

| Fluorescence Quantum Yield (ΦF) | Can Increase or Decrease | Dependent on the specific interactions and non-radiative decay pathways. researchgate.net |

| Stokes Shift | Increases | The energy difference between the absorption and emission maxima increases due to greater solvent relaxation around the excited state dipole. rsc.org |

This table provides a generalized summary based on the behavior of similar coumarin dyes.

The study of these solvent effects is crucial for optimizing assay conditions and for the interpretation of fluorescence data in enzymatic assays using Val-AMC. The sensitivity of AMC's fluorescence to the local environment can also be exploited to probe the properties of the enzyme's active site. researchgate.net

Chemical Synthesis and Derivatization Methodologies for Aminoacyl Coumarins

Strategies for the Synthesis of L-Valine 7-amido-4-methylcoumarin

The synthesis of L-Valine 7-amido-4-methylcoumarin, a substrate for enzymes that recognize valine at the P1 position, requires methods that can overcome the steric hindrance of the valine side chain in addition to the low reactivity of the AMC amine.

One of the most effective modern methods is the selenocarboxylate/azide (B81097) amidation reaction. beilstein-journals.org This strategy circumvents the direct use of the poorly nucleophilic 7-amino-4-methylcoumarin (B1665955). Instead, it utilizes a more reactive derivative, 7-azido-4-methylcoumarin (B1373340). The N-protected L-valine is first converted into a highly reactive amino selenocarboxylate intermediate. This intermediate then readily reacts with 7-azido-4-methylcoumarin to form the desired Nα-protected L-Valine-AMC conjugate in high yield. beilstein-journals.orgresearchgate.net This method is particularly advantageous for sterically hindered amino acids like valine, for which traditional coupling reactions may be slow or inefficient. beilstein-journals.org

Traditional coupling methods, while less efficient, involve activating the carboxyl group of an N-protected L-valine using standard peptide coupling reagents and then reacting it with 7-amino-4-methylcoumarin. Due to the challenges, this often results in lower yields and may require more forcing reaction conditions.

Development of General Synthetic Routes for Aminoacyl-AMC Conjugates

Given the widespread use of aminoacyl-AMC conjugates, significant research has focused on developing general and efficient synthetic routes applicable to a wide range of amino acids. beilstein-journals.orgresearchgate.net

A particularly successful and high-yield approach is the three-step, one-pot selenocarboxylate/azide amidation method. beilstein-journals.orgresearchgate.net This procedure begins with an Nα-protected amino acid, which is converted to a mixed anhydride (B1165640). This anhydride then reacts with sodium hydrogen selenide (B1212193) to form an amino selenocarboxylate intermediate in situ. The final step involves the addition of 7-azido-4-methylcoumarin, which couples with the selenocarboxylate to produce the Nα-protected aminoacyl-AMC. beilstein-journals.org This method offers numerous advantages, including high yields (often between 82-92%), mild reaction conditions, and a short reaction time. beilstein-journals.orgresearchgate.net It is compatible with common protecting groups used in peptide chemistry, making it a versatile tool for creating a library of substrates. beilstein-journals.orguni.lu

The table below summarizes the yields obtained for various Nα-protected aminoacyl-AMCs using this method, demonstrating its broad applicability.

| Entry | Nα-Protected Amino Acid | Product | Yield (%) |

| 1 | Boc-Gly-OH | Boc-Gly-AMC | 92% |

| 2 | Boc-Ala-OH | Boc-Ala-AMC | 91% |

| 3 | Boc-Val-OH | Boc-Val-AMC | 85% |

| 4 | Boc-Leu-OH | Boc-Leu-AMC | 87% |

| 5 | Boc-Ile-OH | Boc-Ile-AMC | 86% |

| 6 | Boc-Phe-OH | Boc-Phe-AMC | 82% |

| Data sourced from a study on selenocarboxylate/azide amidation reactions. beilstein-journals.org |

This method represents a significant improvement over earlier techniques that struggled with the low reactivity of AMC, providing a reliable pathway to important synthons for building more complex fluorogenic protease substrates. beilstein-journals.orgresearchgate.net

Utilization of 7-Amino-4-methylcoumarin and its Activated Derivatives in Synthesis

7-Amino-4-methylcoumarin (AMC) is the core fluorophore in these enzyme substrates. sigmaaldrich.com In its free form, it exhibits fluorescence with an excitation maximum around 365 nm and an emission maximum near 440 nm. sigmaaldrich.comnih.gov When conjugated to a peptide via an amide bond, its fluorescence is quenched. Proteolytic cleavage restores the free AMC, leading to a significant increase in fluorescence that allows for sensitive detection of enzyme activity. merckmillipore.com

The primary challenge in synthesis is the low nucleophilicity of the 7-aromatic amino group, which hinders direct acylation. merckmillipore.combeilstein-journals.org To overcome this, synthetic strategies often employ an activated form of the coumarin (B35378) molecule. A key activated derivative is 7-azido-4-methylcoumarin . beilstein-journals.org This compound is readily prepared from 7-amino-4-methylcoumarin through a standard diazotization reaction followed by treatment with sodium azide, achieving yields as high as 92%. beilstein-journals.org The azide group is not directly coupled; instead, it serves as a precursor in the selenocarboxylate/azide amidation reaction, where it facilitates the formation of the amide bond under mild conditions, a reaction that does not involve the reduction of the azide to an amine. beilstein-journals.org This transformation of AMC into a more reactive azide derivative is a cornerstone of modern, high-yield synthetic routes for aminoacyl-AMC conjugates. beilstein-journals.orgresearchgate.net

Fragment Condensation and Solid-Phase Synthesis Techniques for Peptide-AMC Substrates

The synthesis of longer peptide-AMC substrates, which are often required to map the extended specificity of proteases, relies on two main strategies: fragment condensation and solid-phase peptide synthesis (SPPS). merckmillipore.comresearchgate.net

Fragment Condensation In this solution-phase approach, an Nα-protected aminoacyl-AMC or a small peptide-AMC conjugate is first synthesized as a key synthon. beilstein-journals.orgresearchgate.net This initial fragment is then deprotected at the N-terminus and elongated by coupling it with another peptide fragment or a single amino acid. merckmillipore.comuni.lu This method was successfully used to create a dipeptide conjugate, Boc-Ser-Phe-pNA, in high yield, indicating its applicability for producing chromogenic and fluorogenic substrates with short peptides. beilstein-journals.orgresearchgate.net While versatile, this approach can be labor-intensive for creating large libraries of substrates.

Solid-Phase Peptide Synthesis (SPPS) SPPS offers a more efficient route for synthesizing peptide libraries. However, its application to peptide-AMCs was historically hindered because the AMC molecule lacks a second functional group for attachment to a solid support resin. nih.govbiospace.com This limitation has been overcome through several innovative strategies:

Bifunctional Fluorophores : An alternative fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), was developed. ACC is bifunctional, possessing the fluorogenic amine group and a carboxyl group that can be used to anchor it to a solid support, such as Rink Amide resin. researchgate.netnih.gov This allows for the straightforward use of standard Fmoc-based SPPS protocols to build the peptide chain directly on the support-bound fluorophore. nih.gov

Novel AMC Resins : A direct solution for AMC-based synthesis was the development of novel resins where AMC is pre-attached to the solid support via a linker. nih.gov In one approach, 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is attached to a Wang resin. nih.govbiospace.com After removing the Fmoc protecting group, the peptide is synthesized on the linker's amino group using standard Fmoc chemistry. A final cleavage step with trifluoroacetic acid releases the peptide-AMC. nih.govbiospace.com

Pre-loaded Amino Acid-AMC Resins : To further simplify the process, commercial resins are available that come pre-loaded with a specific C-terminal amino acid already conjugated to AMC, such as for arginine and aspartic acid. merckmillipore.commerckmillipore.com Synthesis begins by simply deprotecting the pre-loaded amino acid and elongating the peptide chain. This approach is extremely easy to use and is ideal for creating substrates with a known P1 residue. merckmillipore.com

The following table compares these solid-phase synthesis strategies.

| Strategy | Core Concept | Advantage | Disadvantage |

| ACC-Resin | Uses a bifunctional fluorophore (ACC) that can be attached to a solid support. researchgate.netnih.gov | Efficient, uses standard Fmoc-SPPS protocols, higher quantum yield than AMC. researchgate.netnih.gov | The final product is a peptide-ACC, not a peptide-AMC. |

| AMC-Linker Resin | Attaches AMC to a resin via a linker molecule (e.g., Fmoc-Aca-OH). nih.govbiospace.com | Allows for direct SPPS of peptide-AMCs; versatile for combinatorial synthesis. nih.gov | Requires synthesis of the specialized linker and resin. |

| Pre-loaded AMC Resin | Resin is supplied with the C-terminal amino acid-AMC already attached. merckmillipore.commerckmillipore.com | Extremely simple to use, streamlines synthesis for known P1 residues. merckmillipore.com | Limited to commercially available pre-loaded amino acids. |

Broader Research Applications and Translational Implications of Amc Based Probes

Contribution to Understanding Proteolytic Networks in Biological Systems

The study of proteolytic networks, which encompass the complex interplay of proteases and their substrates, is fundamental to understanding cellular homeostasis, signaling, and disease. AMC-based probes have been instrumental in dissecting these intricate systems.

Fluorogenic peptide substrates ending in AMC are a well-established method for determining the substrate specificity of proteases. pnas.org By synthesizing libraries of peptides with varying amino acid sequences attached to AMC, researchers can rapidly profile the preferences of a given protease. pnas.org For instance, substrates like Suc-LLVY-AMC are used to specifically measure the chymotrypsin-like activity of the β5 subunit of the proteasome, a key component of the cellular protein degradation machinery. researchgate.net Similarly, Ac-ANW-AMC is employed to assess the activity of the β5i subunit of the immunoproteasome. researchgate.net

These tools have been critical in understanding the functional redundancy and specific roles of closely related enzymes. A key example is the study of caspase-3 and caspase-7, two proteases with similar substrate specificities. Traditional AMC-based tetrapeptide substrates often show promiscuity, making it difficult to distinguish the activity of individual caspases within a cell. nih.gov However, more advanced proteomic techniques that still rely on cleavage detection have helped to identify subtle differences in their preferences, revealing that residues outside the immediate cleavage site (non-prime residues) contribute to specificity. nih.gov

The data below illustrates the use of specific AMC-based substrates for different proteasome activities.

| Substrate | Target Protease Activity | Subunit Specificity | Application |

| Suc-LLVY-AMC | Chymotrypsin-like | β5 | Standard Proteasome |

| Boc-LRR-AMC | Trypsin-like | β2 | Standard Proteasome |

| Z-LLE-AMC | Caspase-like / Peptidyl-glutamyl peptide-hydrolyzing | β1 | Standard Proteasome |

| Ac-ANW-AMC | Chymotrypsin-like | β5i | Immunoproteasome |

This table showcases specific fluorogenic substrates used to probe the distinct catalytic activities of the human 20S proteasome. researchgate.netacs.org

Application in Environmental Enzymology for Microbial Community Characterization

In environmental science, AMC-based probes are used to measure extracellular enzyme activities in various ecosystems, providing insights into microbial community function and biogeochemical cycling. plos.org These enzymes, secreted by microbes into the environment, are responsible for breaking down complex organic matter into smaller molecules that can be assimilated.

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a key fluorogenic substrate for measuring leucine (B10760876) aminopeptidase (B13392206) (LAP) activity. plos.orgsigmaaldrich.com LAP is an extracellular enzyme found in abundance in natural aquatic systems and is used by bacteria for protein hydrolysis. sigmaaldrich.com By measuring the rate of AMC release from Leu-AMC, scientists can quantify a critical step in the nitrogen cycle—the breakdown of proteins and peptides.

These assays are applied to diverse environmental samples, including soil and aquatic biofilms. plos.orgsigmaaldrich.com For example, studies on freshwater biofilms have used a suite of fluorogenic substrates, including those based on AMC and methylumbelliferone (MUF), to assess the activity of enzymes like β-glucosidase, cellobiohydrolase, and leucine-aminopeptidase. plos.org This approach helps to build a functional profile of the microbial community and understand how its metabolic capabilities respond to changes in nutrient availability or environmental conditions. plos.orgfrontiersin.org The ability to analyze multiple enzyme activities allows for an assessment of "multifunctionality," revealing how microbial diversity underpins the robustness of ecosystem processes. plos.org

The following table lists common AMC-based substrates used in environmental studies.

| Enzyme Assayed | Substrate | Ecosystem Application |

| Leucine aminopeptidase | L-Leucine-7-amido-4-methylcoumarin | Aquatic systems, Soil, Biofilms |

| Alanine (B10760859) aminopeptidase | L-Alanine-7-amido-4-methylcoumarin | Yeast and mold detection |

| Tyrosine aminopeptidase | Tyrosine-7-amido-4-methylcoumarin | General microbial activity |

| General Peptidases | Peptidyl-AMC substrates | Proteolytic activity profiling |

This table provides examples of AMC substrates used to characterize microbial enzyme activities in various environmental contexts. plos.orgsigmaaldrich.comgoogle.com

Utility in Investigating Enzyme Activities in Pathogen Biology

The investigation of pathogen-specific enzymes is crucial for developing diagnostic tools and therapeutic agents. AMC-based substrates provide a sensitive platform for detecting and characterizing enzymatic activities that are unique to or upregulated in pathogenic organisms.

For instance, fluorogenic substrates are vital in studying viral proteases, which are essential for viral replication. In research on Dengue virus (DENV), a tetra-peptide substrate, Bz-Nle-Gly-Arg-Arg-AMC, is used in in-vitro assays to screen for inhibitors of the DENV2 NS2B/NS3 protease. nih.gov The release of free AMC is measured to determine the potency of potential antiviral compounds. nih.gov

In bacteriology, AMC probes can help differentiate between bacterial species based on their enzymatic profiles. A hyper-responsive chemiluminescent probe, developed as an alternative to the fluorescent Pyr-AMC probe, has been used to detect Pyrrolidone carboxyl peptidase (PYRase) activity. nih.gov This allowed for the discrimination of Pseudomonas aeruginosa from other Gram-negative bacteria and revealed previously undetected PYRase activity in Streptococcus mutans. nih.gov L-Leucine-7-amido-4-methylcoumarin has also been used to determine the leucine aminopeptidase activity of enzymes from the malaria parasite Plasmodium falciparum. sigmaaldrich.com Furthermore, polymorphisms in the gene for laminin (B1169045) gamma-1 chain (LAMC1), sometimes referred to as L-leucine-7-amido-4-methyl coumarin (B35378) 1 in error, have been studied in relation to susceptibility to chronic hepatitis B virus (HBV) infection. nih.govnih.gov

The table below summarizes AMC substrates used in pathogen research.

| Pathogen | Target Enzyme | Substrate | Research Application |

| Dengue Virus (DENV2) | NS2B/NS3 Protease | Bz-Nle-Gly-Arg-Arg-AMC | Inhibitor screening |

| Pseudomonas aeruginosa | Pyrrolidone carboxyl peptidase (PYRase) | Pyr-AMC | Bacterial detection and differentiation |

| Plasmodium falciparum | Leucine Aminopeptidase (PfA-M1, PfA-M17) | L-Leucine-AMC | Characterization of parasite enzymes |

This table highlights the application of specific AMC-based probes in the study of enzymes from viral and bacterial pathogens. sigmaaldrich.comnih.govnih.gov

Exploration of AMC Derivatives in Modulating Molecular Processes beyond Proteolysis

While the primary application of AMC-based probes is in the study of proteases, the core coumarin structure is a versatile scaffold for developing probes and modulators for other molecular processes. researchgate.net The desirable photophysical properties of 7-hydroxycoumarin and its derivatives, such as high fluorescence quantum yields, make them suitable for use as fluorescent sensors for a range of biological activities. researchgate.netuevora.pt

Researchers are designing and synthesizing novel coumarin derivatives to act as fluorescent probes for other enzyme classes. For example, coumarin-based substrates have been developed to measure the activity of xenobiotic-metabolizing enzymes (XMEs), such as cytochrome P450s (CYPs) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). researchgate.netmdpi.com In these assays, a non-fluorescent coumarin is oxidized by a CYP to a fluorescent 7-hydroxycoumarin, which can then be conjugated by a UGT to a non-fluorescent product, allowing for the sequential monitoring of multiple metabolic steps. researchgate.net

Beyond enzymatic assays, coumarin derivatives are being explored as modulators of complex cellular pathways. For instance, retinoid derivatives, which share structural similarities with some complex coumarins, have been shown to modulate chaperone-mediated autophagy (CMA), a cellular quality control pathway responsible for the degradation of specific proteins. nih.gov Certain retinoic acid derivatives were found to stimulate CMA, highlighting the potential for developing small molecules based on related chemical scaffolds to therapeutically target these pathways in diseases like neurodegeneration. nih.gov

Q & A

Basic: What are the primary research applications of L-Valine 7-amido-4-methylcoumarin in enzyme assays?

L-Valine 7-amido-4-methylcoumarin (Val-AMC) is widely used as a fluorogenic substrate to study enzymatic activity, particularly for proteases and hydrolases. Upon cleavage by the target enzyme, the 7-amido-4-methylcoumarin (AMC) moiety releases a fluorescent signal, enabling real-time monitoring of enzyme kinetics. This compound is critical in assays for cysteine proteases, aminopeptidases, and other enzymes requiring valine-specific recognition . Methodologically, researchers should:

- Use excitation/emission wavelengths of 380/460 nm (typical for AMC derivatives).

- Validate substrate specificity via inhibition assays or competitive substrates.

- Optimize buffer conditions (pH, ionic strength) to match the enzyme’s natural environment .

Basic: How should L-Valine 7-amido-4-methylcoumarin be stored to maintain stability?

Val-AMC is light-sensitive and prone to hydrolysis. For stability:

- Store lyophilized powder at -20°C in airtight, light-protected containers.

- Prepare working solutions in anhydrous DMSO or ethanol to minimize aqueous degradation.

- Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

Note: Trifluoroacetate (TFA) salts of Val-AMC (e.g., CAS 191723-67-8) may require stricter moisture control due to hygroscopicity .

Basic: What solvents are recommended for dissolving L-Valine 7-amido-4-methylcoumarin in experimental setups?

Val-AMC exhibits limited solubility in aqueous buffers. Recommended solvents include:

- Dimethyl sulfoxide (DMSO) : Primary solvent for stock solutions (10–50 mM).

- Ethanol or methanol : For assays requiring lower organic solvent interference.

- Acetone : Alternative for non-aqueous applications (e.g., fluorometric plate readers).

Methodological tip: Pre-test solubility in target assay buffers to avoid precipitation, which can quench fluorescence .

Advanced: How can researchers optimize kinetic assays using Val-AMC for proteolytic enzymes with low activity?

For low-activity enzymes, optimize:

- Substrate concentration : Perform Michaelis-Menten experiments to determine and avoid substrate inhibition.

- Temperature/pH : Use circular dichroism (CD) or activity assays to identify optimal ranges.

- Fluorometric detection : Employ quenchers (e.g., L-cysteine) to reduce background noise in complex biological samples .

Case example: For cysteine peptidases, supplement assays with 1–5 mM DTT to maintain reducing conditions and enhance activity .

Advanced: What strategies resolve discrepancies in reported KmK_mKm values for Val-AMC across studies?

Discrepancies often arise from:

- Enzyme source : Recombinant vs. native enzymes may exhibit varying kinetics.

- Buffer composition : Differences in ionic strength or cofactors (e.g., Zn²⁺ for metalloproteases).

- Fluorescence calibration : Normalize AMC fluorescence using a standard curve for each instrument.

Recommendation: Adopt standardized reporting practices (e.g., detailed buffer recipes, enzyme purification protocols) to improve cross-study comparability .

Advanced: How can computational chemistry data inform experimental design for Val-AMC derivatives?

Computational tools can predict:

- Solubility : Use topological polar surface area (TPSA, e.g., 119 Ų for Val-AMC-TFA) to estimate solvent compatibility .

- Enzyme-substrate interactions : Molecular docking simulations to identify binding residues or steric clashes.

- Stability : Density functional theory (DFT) calculations to assess hydrolysis susceptibility under varying pH conditions.

Practical application: Pair computational predictions with empirical validation (e.g., HPLC stability assays) .

Advanced: What experimental controls are critical for Val-AMC-based assays to ensure data reliability?

Essential controls include:

- Blank reactions : Substrate-only and enzyme-only samples to account for auto-hydrolysis or intrinsic fluorescence.

- Inhibitor validation : Use selective inhibitors (e.g., E-64 for cysteine proteases) to confirm enzyme-specific cleavage.

- Internal standards : Spiked fluorescent markers (e.g., FITC) to normalize plate-reader variability .

Advanced: How can researchers address fluorescence quenching in complex biological samples when using Val-AMC?

Strategies to mitigate quenching:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.